3-Amino-6-chloro-4-methylpicolinic acid

Vue d'ensemble

Description

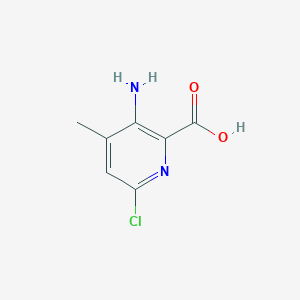

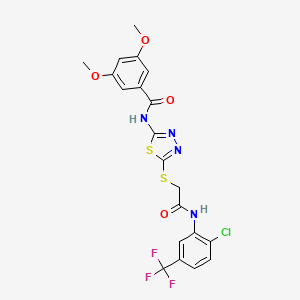

3-Amino-6-chloro-4-methylpicolinic acid is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Amino-6-chloro-4-methylpicolinic acid consists of a pyridine ring substituted with an amino group, a chloro group, and a methyl group . The exact arrangement of these substituents on the pyridine ring gives the compound its unique properties.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Ammonolysis of 3-Hydroxypicolinic Acids : This study explores the ammonolysis of 3-hydroxypicolinic acids, focusing on the production of 3-amino-6-methylpicolinic acid and related compounds, highlighting the importance of this compound in chemical synthesis (Moore, Kirk, & Newmark, 1979).

Chlorination of α,α'-Aminopicoline : This research details the chlorination process of α,α'-aminopicoline, leading to the formation of chloro-substituted derivatives, including 6-amino-3,5-dichloropicoline-2 (Moshchitskii, Sologub, & Ivashchenko, 1968).

Catalysis and Synthesis

- Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines : This paper discusses a copper/6-methylpicolinic acid catalyzed coupling reaction, demonstrating the utility of related compounds in synthesizing pyrrolo[2,3-d]pyrimidines (Jiang, Sun, Jiang, & Ma, 2015).

Pharmaceutical Synthesis

- Improved Synthesis of Antitumor Drug Sorafenib : This study showcases the synthesis process of the antitumor drug Sorafenib, where intermediates related to methylpicolinic acid are crucial (Yao Jian-wen, 2012).

Luminescent Studies

- Luminescent Studies of Ln(III) Complexes : This research investigates the spectroscopic properties of Ln(III) complexes with 4-amino-6-methylpicolinic acid N-oxide, indicating the role of such compounds in luminescent studies (Lis, Piskuła, Puchalska, & Legendziewicz, 2007).

Complex Formation and Structural Studies

Comparative Equilibrium and Structural Studies of Rhodium Complexes : This paper focuses on complex formation processes involving 6-methylpicolinic acid, demonstrating its use in organometallic chemistry and its relevance in studying metal-ligand interactions (Dömötör et al., 2017).

Nuclear Magnetic Resonance Studies : This study delves into the NMR spectra of 2-substituted picolines and related compounds, providing insights into the structural and electronic properties of these compounds (Bell, Egan, & Bauer, 1965).

Propriétés

IUPAC Name |

3-amino-6-chloro-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-3-2-4(8)10-6(5(3)9)7(11)12/h2H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAKKZSHZTWQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloro-4-methylpicolinic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide](/img/structure/B2433802.png)

![2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide](/img/structure/B2433806.png)

![(4-Ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2433807.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B2433808.png)

![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2433809.png)

![Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B2433812.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433813.png)

![4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide](/img/structure/B2433815.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2433823.png)